N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Cyclopentyl Group: The tetrazole intermediate is then reacted with a cyclopentyl halide in the presence of a base to form the cyclopentyl-tetrazole derivative.
Formation of the Benzodioxin Moiety: The final step involves the reaction of the cyclopentyl-tetrazole derivative with a suitable benzodioxin precursor under conditions that promote the formation of the benzodioxin ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine shares similarities with other tetrazole-containing compounds, such as:
- N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine
- N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine
Uniqueness
The uniqueness of N-{1-[1-(3-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Cyclopentyl}-2,3-Dihydro-1,4-Benzodioxin-6-Amine lies in its combination of a tetrazole ring, a cyclopentyl group, and a benzodioxin moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C21H23N5O2/c1-15-5-4-6-17(13-15)26-20(23-24-25-26)21(9-2-3-10-21)22-16-7-8-18-19(14-16)28-12-11-27-18/h4-8,13-14,22H,2-3,9-12H2,1H3 |
InChI Key |
NGJQSQDGJDJVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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